5-Bromo-4-[4-(tert-butyl)phenyl]imidazole-2-carbaldehyde
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Overview
Description
5-Bromo-4-[4-(tert-butyl)phenyl]imidazole-2-carbaldehyde is a synthetic organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a bromine atom at position 5, a tert-butyl group attached to a phenyl ring at position 4, and an aldehyde group at position 2. These structural features make it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-[4-(tert-butyl)phenyl]imidazole-2-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-[4-(tert-butyl)phenyl]imidazole-2-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: NaN3 in DMF, KCN in DMSO.
Major Products Formed
Scientific Research Applications
5-Bromo-4-[4-(tert-butyl)phenyl]imidazole-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-4-[4-(tert-butyl)phenyl]imidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-phenylimidazole-2-carbaldehyde
- 4-[4-(tert-butyl)phenyl]imidazole-2-carbaldehyde
- 5-Chloro-4-[4-(tert-butyl)phenyl]imidazole-2-carbaldehyde
Uniqueness
5-Bromo-4-[4-(tert-butyl)phenyl]imidazole-2-carbaldehyde is unique due to the combination of its bromine atom, tert-butyl group, and aldehyde functionality. This unique structure imparts specific reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H15BrN2O |
---|---|
Molecular Weight |
307.19 g/mol |
IUPAC Name |
5-bromo-4-(4-tert-butylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C14H15BrN2O/c1-14(2,3)10-6-4-9(5-7-10)12-13(15)17-11(8-18)16-12/h4-8H,1-3H3,(H,16,17) |
InChI Key |
VDZBXJMNFFULKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(NC(=N2)C=O)Br |
Origin of Product |
United States |
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